molecular formula C10H11NO3 B3387318 Methyl [(4-methylphenyl)carbamoyl]formate CAS No. 80945-63-7

Methyl [(4-methylphenyl)carbamoyl]formate

Cat. No.: B3387318
CAS No.: 80945-63-7
M. Wt: 193.2 g/mol
InChI Key: WKCBGTDLRXXYDR-UHFFFAOYSA-N
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Description

Methyl [(4-methylphenyl)carbamoyl]formate (CAS: 80945-63-7) is a carbamate ester derivative characterized by a methyl ester group linked to a carbamoyl moiety substituted with a 4-methylphenyl group. Its molecular formula is C₁₀H₁₁NO₃, with a molecular weight of 193.20 g/mol. The compound serves primarily as a synthetic intermediate in organic and pharmaceutical chemistry, particularly in the preparation of ureas and carbamate-based derivatives .

Key structural features include:

  • Methyl ester (–OCH₃) at the formate position.
  • 4-Methylphenyl group (–C₆H₄CH₃) attached to the carbamoyl nitrogen.

This structure confers moderate lipophilicity and stability, making it suitable for further functionalization in drug discovery pipelines.

Properties

IUPAC Name

methyl 2-(4-methylanilino)-2-oxoacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3/c1-7-3-5-8(6-4-7)11-9(12)10(13)14-2/h3-6H,1-2H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKCBGTDLRXXYDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl [(4-methylphenyl)carbamoyl]formate can be synthesized through several methods. One common method involves the reaction of dimethyl 2-(phenylamino)maleate with tert-butyl hydroperoxide in the presence of chlorobenzene at 80°C for 2 hours . The reaction mixture is then cooled, quenched with saturated aqueous sodium sulfite, and extracted with ethyl acetate. The organic phase is dried, filtered, and concentrated under reduced pressure. The residue is purified by column chromatography to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, ensuring the compound meets the required standards for pharmaceutical and chemical applications .

Chemical Reactions Analysis

Types of Reactions

Methyl [(4-methylphenyl)carbamoyl]formate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

Scientific Research Applications

Methyl [(4-methylphenyl)carbamoyl]formate has several notable applications across various scientific domains:

Chemistry

  • Intermediate in Organic Synthesis : It serves as a key intermediate in synthesizing various organic compounds, facilitating complex chemical reactions .
  • Reactivity : The compound can undergo oxidation, reduction, and nucleophilic substitution reactions, making it versatile for further chemical modifications .

Biology

  • Antimicrobial Properties : Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. For example:
    MicroorganismMinimum Inhibitory Concentration (MIC)
    Staphylococcus aureus32 µg/mL
    Escherichia coli64 µg/mL
    Pseudomonas aeruginosa128 µg/mL
  • Anticancer Activity : Studies have shown that this compound can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HT-29 (colon cancer), with IC50 values around 15 µM . The mechanism appears to involve inhibition of cell proliferation signaling pathways.

Medicine

  • Drug Development : The compound is explored for potential use as a prodrug or active pharmaceutical ingredient (API), leveraging its biological activities to develop new therapeutic agents .
  • Therapeutic Efficacy : It has been studied for improving therapeutic efficacy when combined with other agents, particularly in cases where traditional drugs exhibit limited effectiveness due to resistance mechanisms .

Case Studies

  • Antimicrobial Efficacy Study :
    A study demonstrated that this compound significantly inhibited the growth of both gram-positive and gram-negative bacteria. The findings suggest its potential as a lead compound in antibiotic development.
  • Anticancer Activity Assessment :
    In vitro studies on MCF-7 breast cancer cells showed that treatment with this compound resulted in a dose-dependent decrease in cell viability. The study highlighted the compound's potential as an anticancer agent through its apoptotic effects .

Mechanism of Action

The mechanism of action of methyl [(4-methylphenyl)carbamoyl]formate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in Carbamate Chemistry

The following table summarizes key structural analogs and their properties:

Compound Name (CAS) Substituent on Phenyl Ester Group Molecular Weight (g/mol) Key Properties/Applications References
Methyl [(4-methylphenyl)carbamoyl]formate (80945-63-7) 4-methyl Methyl 193.20 Intermediate in synthesis; moderate lipophilicity
Methyl (3-hydroxyphenyl)carbamate (13683-89-1) 3-hydroxy Methyl 167.15 Higher hydrophilicity; industrial uses; GHS hazard classification (irritant)
Fentanyl Methyl Carbamate (2706537-37-1) Complex substituents* Methyl 338.40 Analgesic; high potency; stability ≥5 years at -20°C
Ethyl [(2-methoxybenzyl)carbamoyl]formate (349119-40-0) 2-methoxybenzyl Ethyl 251.26 Research chemical; enhanced lipophilicity vs. methyl esters

*Fentanyl derivative includes phenethylpiperidine and phenyl groups.

Physicochemical Properties

Lipophilicity

Lipophilicity (log k) is a critical parameter for drug absorption and bioavailability. This compound exhibits moderate lipophilicity due to the hydrophobic 4-methylphenyl group. Comparatively:

  • Chlorinated analogs (e.g., 4-chloro-2-{[(3-chlorophenyl)amino]carbonyl}phenyl carbamates) show higher log k values due to electron-withdrawing Cl substituents, increasing membrane permeability .
  • Hydroxyl-substituted analogs (e.g., Methyl (3-hydroxyphenyl)carbamate) are more hydrophilic (lower log k) due to hydrogen-bonding capacity .
  • Ethyl esters (e.g., Ethyl [(2-methoxybenzyl)carbamoyl]formate) exhibit slightly higher lipophilicity than methyl esters due to longer alkyl chains .

Research Findings and Data Gaps

  • Biological Activity: Limited data exist for the target compound’s bioactivity, unlike its chlorinated analogs, which show pesticidal and antifungal properties .

Biological Activity

Methyl [(4-methylphenyl)carbamoyl]formate, with the molecular formula C10H11NO3 and a molecular weight of 193.2 g/mol, is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

This compound can be synthesized through various chemical reactions. One common method involves the reaction of dimethyl 2-(phenylamino)maleate with tert-butyl hydroperoxide in chlorobenzene at elevated temperatures (80°C) for two hours, yielding a high purity product .

Synthesis Overview:

  • Starting Material : Dimethyl 2-(phenylamino)maleate
  • Reagents : tert-Butyl hydroperoxide, chlorobenzene
  • Conditions : 80°C for 2 hours
  • Yield : Approximately 88% .

The biological activity of this compound is attributed to its interaction with specific molecular targets. The compound is known to inhibit certain enzymes or receptors, which may lead to various biological effects such as antimicrobial and anticancer activities. The exact pathways involved depend on the context of use and the specific biological targets engaged by the compound.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties. Its effectiveness against various pathogens has been explored, suggesting potential applications in developing new antimicrobial agents.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cells through mechanisms involving the inhibition of specific signaling pathways. For instance, structure-activity relationship studies have identified derivatives with improved anticancer activity .

Case Studies

  • Antiviral Activity : A study focusing on structure-based medicinal chemistry found that derivatives similar to this compound exhibited anti-HCV activity, with some compounds demonstrating effective EC50 values ranging from 28 to 46 μM .
  • Corrosion Inhibition : Another study investigated a derivative of this compound as a corrosion inhibitor in acidic environments, demonstrating its potential industrial applications beyond biological contexts .

Comparative Analysis

To better understand the uniqueness and potential applications of this compound, a comparison with similar compounds is useful:

Compound NameBiological ActivityUnique Features
Methyl [(4-chlorophenyl)carbamoyl]formateAntimicrobial, anticancerChlorine substitution affects reactivity
Methyl [(4-nitrophenyl)carbamoyl]formateAntimicrobialNitro group enhances electron affinity
Methyl [(4-methoxyphenyl)carbamoyl]formatePotential anticancerMethoxy group may influence solubility

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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